molecular formula C21H17N3O2 B7718418 2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

Cat. No.: B7718418
M. Wt: 343.4 g/mol
InChI Key: PGWMXXGGTSYPQB-UHFFFAOYSA-N
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Description

2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with methoxy, phenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .

Scientific Research Applications

2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is unique due to its combination of methoxy, phenyl, and oxadiazole groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-8-10-16(11-9-14)20-23-19(24-26-20)17-12-13-18(22-21(17)25-2)15-6-4-3-5-7-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWMXXGGTSYPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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